molecular formula C11H9BrN2O2S B4234751 4-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine

4-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine

Cat. No. B4234751
M. Wt: 313.17 g/mol
InChI Key: NRXHZNFSHAOLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.

Mechanism of Action

The exact mechanism of action of 4-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine is not fully understood. However, studies have suggested that the compound inhibits the activity of certain enzymes and proteins that are involved in cell proliferation and survival. It also induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits low toxicity and is well-tolerated in animals. It has been found to have a high binding affinity for certain receptors in the body, including the adenosine A3 receptor and the dopamine D3 receptor. The compound has also been shown to modulate the levels of certain neurotransmitters in the brain, which may be responsible for its analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine in lab experiments is its low toxicity and high binding affinity for certain receptors. However, one limitation is the lack of extensive studies on its pharmacokinetics and pharmacodynamics, which may limit its potential applications in drug development.

Future Directions

The potential applications of 4-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine are vast and varied. Some future directions for research include:
1. Investigating its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
2. Studying its potential as a candidate for the development of new antibiotics.
3. Examining its potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
4. Investigating its potential as a candidate for the development of new materials with unique properties, such as conductivity and catalytic activity.
In conclusion, 4-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine is a compound with a wide range of potential applications in various fields. Its low toxicity, high binding affinity, and diverse pharmacological properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, pharmacokinetics, and pharmacodynamics, which may unlock its full potential in drug development and other fields.

Scientific Research Applications

The compound has been extensively studied for its potential applications in the field of pharmaceuticals. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast, liver, and prostate cancer. It also exhibits antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Moreover, the compound has been found to possess anti-inflammatory and analgesic properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases.

properties

IUPAC Name

4-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c12-7-4-10-9(15-1-2-16-10)3-6(7)8-5-17-11(13)14-8/h3-5H,1-2H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXHZNFSHAOLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
4-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
Reactant of Route 4
4-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
Reactant of Route 5
4-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
Reactant of Route 6
4-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine

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